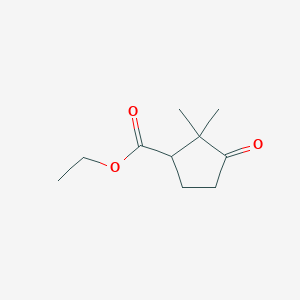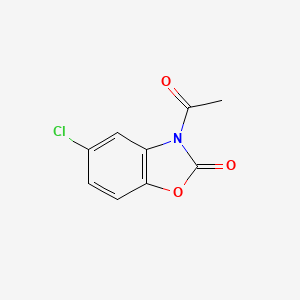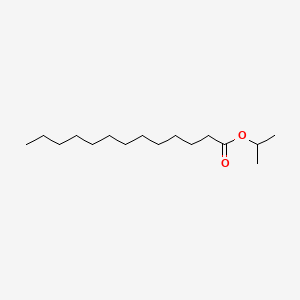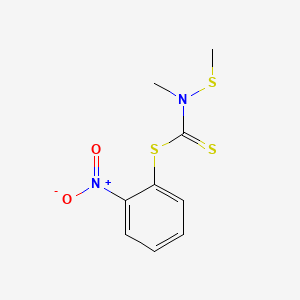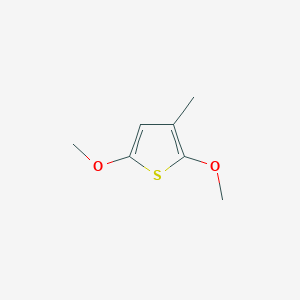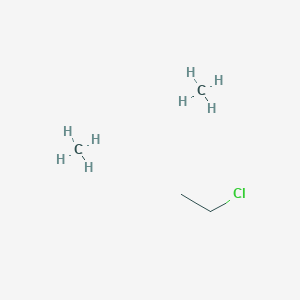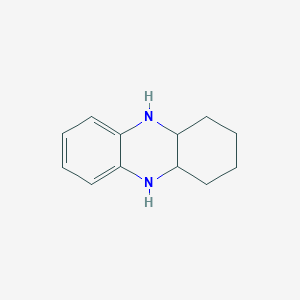![molecular formula C13H19NO8S2 B13780483 4-(Bis{2-[(methanesulfonyl)oxy]ethyl}amino)benzoic acid CAS No. 93985-39-8](/img/structure/B13780483.png)
4-(Bis{2-[(methanesulfonyl)oxy]ethyl}amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bis(2-methylsulfonyloxyethyl)amino)benzoic acid is a chemical compound with the molecular formula C13H19NO8S2 and a molecular weight of 381.42 g/mol . This compound is known for its unique structure, which includes a benzoic acid core substituted with bis(2-methylsulfonyloxyethyl)amino groups. It is primarily used in experimental and research settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(2-methylsulfonyloxyethyl)amino)benzoic acid typically involves the reaction of benzoic acid derivatives with bis(2-methylsulfonyloxyethyl)amine. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bis(2-methylsulfonyloxyethyl)amino)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfide derivatives .
Applications De Recherche Scientifique
4-(Bis(2-methylsulfonyloxyethyl)amino)benzoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(Bis(2-methylsulfonyloxyethyl)amino)benzoic acid involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity. This can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Bis(2-hydroxyethyl)amino)benzoic acid: Similar structure but with hydroxyethyl groups instead of methylsulfonyloxyethyl groups.
4-(Bis(2-chloroethyl)amino)benzoic acid: Contains chloroethyl groups, which can lead to different reactivity and applications.
Uniqueness
4-(Bis(2-methylsulfonyloxyethyl)amino)benzoic acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of methylsulfonyloxyethyl groups allows for unique interactions and reactions not seen with other similar compounds .
Propriétés
Numéro CAS |
93985-39-8 |
|---|---|
Formule moléculaire |
C13H19NO8S2 |
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
4-[bis(2-methylsulfonyloxyethyl)amino]benzoic acid |
InChI |
InChI=1S/C13H19NO8S2/c1-23(17,18)21-9-7-14(8-10-22-24(2,19)20)12-5-3-11(4-6-12)13(15)16/h3-6H,7-10H2,1-2H3,(H,15,16) |
Clé InChI |
DGLJGZXRIMUUSW-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCCN(CCOS(=O)(=O)C)C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



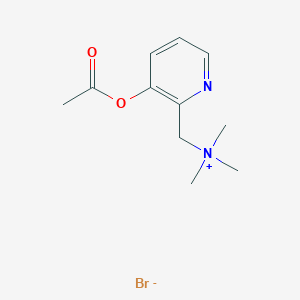
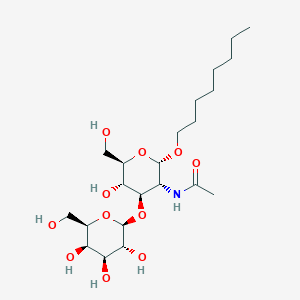

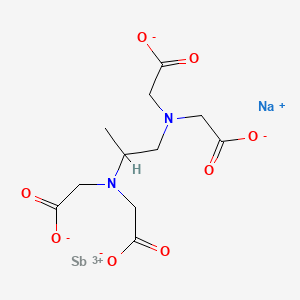
![4-Nitro-2-[(2-(trifluoromethyl)benzoyl)amino]benzoic acid methyl ester](/img/structure/B13780446.png)
